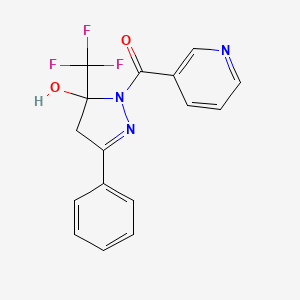

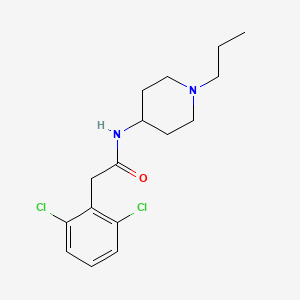

N-(3,5-dimethoxyphenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the acylation reaction of amino phenols with acid chlorides in suitable solvents, followed by characterization through spectroscopic methods such as ¹H NMR, ¹³C NMR, and X-ray diffraction analysis for structural determination. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a similar structure, was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, indicating a potential pathway for synthesizing N-(3,5-dimethoxyphenyl)-3-methylbenzamide (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated through single-crystal X-ray diffraction, showing the influence of intermolecular interactions on molecular geometry. Such analyses reveal the importance of dimerization and crystal packing effects on the rotational conformation of aromatic rings (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving this compound and its derivatives can include metal-catalyzed C–H bond functionalization, given the presence of an N,O-bidentate directing group in its structure, which is suitable for such reactions. This highlights the compound's potential for participating in complex chemical transformations (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and crystallinity, can be inferred from related compounds. These properties are crucial for determining the compound's applicability in various scientific and industrial processes. For example, analysis of similar benzamide derivatives has shown that they can form supramolecular structures through hydrogen bonding, affecting their solubility and crystalline nature (J. Prakashareddy & V. Pedireddi, 2004).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, can be studied through the synthesis and characterization of its derivatives. These studies help in understanding the compound's behavior under various chemical conditions, which is essential for its application in chemical synthesis and material science. For instance, the synthesis and characterization of tritium-labeled benzamide derivatives provide insights into the compound's potential use in radiolabeling studies (Yang Hong et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of N-(3,5-dimethoxyphenyl)-3-methylbenzamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair .

Biochemical Pathways

Given its target, it is likely to impact thepyrimidine biosynthesis pathway , specifically the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a critical step in DNA synthesis and repair .

Result of Action

By inhibiting thymidylate synthase, it could potentially lead to a decrease in dtmp levels, thereby affecting dna synthesis and repair . This could result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Propiedades

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-12(7-11)16(18)17-13-8-14(19-2)10-15(9-13)20-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZLGTZMTXDINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386951 |

Source

|

| Record name | STK208010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5929-99-7 |

Source

|

| Record name | STK208010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5011435.png)

![(2S)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B5011446.png)

![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)

![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)

![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)

![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)

![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5011496.png)

![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)

![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)